p-Cresol

C7H8O

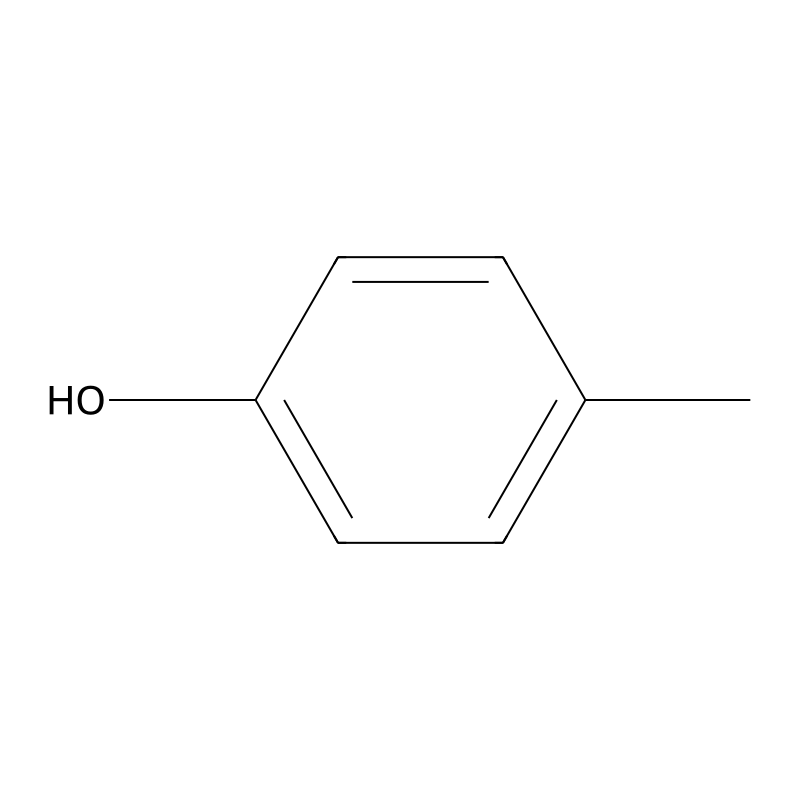

CH3C6H4OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C7H8O

CH3C6H4OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2.15X10+4 mg/L at 25 °C

2.5 g in 100 mL water at 50 °C; 5.0 g in 100 mL water at 100 °C. Soluble in aqueous alkali hydroxides. Souble in organic solvents.

Miscible with ethanol, ether, acetone, benzene and carbon tetrachloride

Soluble in vegetable oils, glycerin and dilute alkai

21.5 mg/mL at 25 °C

Solubility in water, g/100ml at 25 °C: 1.9 (moderate)

slightly soluble in water

very soluble (in ethanol)

2%

Synonyms

Canonical SMILES

Precursor for Pharmaceutical Synthesis

p-Cresol serves as a starting material for synthesizing various pharmaceutical compounds. One notable example is Bupranolol, a non-selective beta-blocker medication used to treat hypertension (high blood pressure) and angina pectoris (chest pain) [1].

[1] p-Cresol, 99%, Thermo Scientific Chemicals

Development of Antioxidants

Research explores the potential of p-Cresol derivatives as antioxidants. These molecules help prevent the degradation of other substances caused by free radicals, which are highly reactive molecules that can damage cells. One such derivative, Butylated Hydroxytoluene (BHT), is a common antioxidant used in food and cosmetic products [1].

p-Cresol, also known as 4-methylphenol, is an aromatic organic compound with the chemical formula . It is characterized by a hydroxyl group (-OH) and a methyl group (-CH3) attached to a benzene ring in the para position. This compound appears as a colorless to yellow solid with an unpleasant phenolic odor, melting at approximately 35-37 °C and boiling at 202 °C. p-Cresol is moderately soluble in water and highly soluble in organic solvents such as ethanol, ether, and chloroform .

p-Cresol is one of the three isomers of cresol, the others being m-cresol (3-methylphenol) and o-cresol (2-methylphenol). It is primarily derived from coal tar but can also be synthesized through various chemical processes. The compound has notable industrial applications and potential health and environmental impacts, necessitating careful management during its production and use .

p-Cresol is a hazardous compound and should be handled with care. Here are some key safety concerns:

- Toxicity: p-Cresol is moderately toxic upon ingestion, inhalation, or skin contact []. It can cause irritation of the skin, eyes, and respiratory tract [].

- Flammability: p-Cresol is flammable with a flash point of 86 °C [].

- Environmental impact: p-Cresol is harmful to aquatic life and can be persistent in the environment [].

Additionally, p-cresol can undergo sulfonation to form p-cresol sulfonic acid, which can be hydrolyzed to regenerate p-cresol:

p-Cresol can be synthesized through several methods:

- Coal Tar Distillation: Traditionally extracted from coal tar via fractional distillation.

- Sulfonation of Toluene: This involves sulfonating toluene followed by hydrolysis:

- Sulfonation:

- Hydrolysis:

- Chlorination of Toluene: Followed by hydrolysis.

- Cymene-Cresol Process: Involves alkylating toluene with propene to produce p-cymene, which is then oxidatively dealkylated .

p-Cresol has diverse applications across various industries:

- Chemical Industry: Used as a synthetic intermediate for producing herbicides, insecticides, solvents, and resins.

- Antioxidants Production: It serves as a precursor for antioxidants like butylated hydroxytoluene (BHT), which are valued for their low toxicity.

- Pharmaceuticals: Utilized as a preservative in some pharmaceutical formulations.

- Medical Sector: Employed in antiseptic formulations.

- Flavor and Fragrance Industry: Used in the production of certain perfumes .

Studies on p-cresol's interactions reveal its potential impact on health and the environment. It has been shown to be toxic to aquatic life at high concentrations, raising concerns about its environmental persistence and bioaccumulation from industrial discharges . Furthermore, its interaction with biological systems underscores the need for careful handling due to its irritant properties.

p-Cresol shares structural similarities with other cresols but exhibits unique properties that set it apart:

| Compound | Chemical Formula | Position of Methyl Group | Key Characteristics |

|---|---|---|---|

| p-Cresol | C7H8O | Para | Antioxidant precursor; higher toxicity risk |

| m-Cresol | C7H8O | Meta | Lower toxicity; used in disinfectants |

| o-Cresol | C7H8O | Ortho | Used in chemical synthesis; less stable than p-cresol |

While all three cresols share similar chemical formulas and basic phenolic properties, p-cresol's unique para positioning contributes to its distinct reactivity and applications compared to its ortho and meta counterparts .

Molecular Structure and Electronic Configuration

p-Cresol (4-methylphenol) represents a fundamental aromatic phenolic compound with the molecular formula C₇H₈O and a molecular weight of 108.14 g/mol [1] [2] [3] [4] [5]. The compound is identified by its Chemical Abstracts Service registry number 106-44-5 and carries the systematic International Union of Pure and Applied Chemistry name 4-methylphenol [1] [4] [6].

The molecular architecture of p-cresol consists of a benzene ring bearing a hydroxyl group (-OH) at position 1 and a methyl group (-CH₃) at position 4, establishing the characteristic para-substitution pattern. This structural arrangement creates a dipole moment of 1.58 Debye [6], reflecting the polarized nature of the molecule due to the electron-withdrawing hydroxyl group and the electron-donating methyl substituent.

The electronic configuration exhibits aromatic stabilization through the benzene ring system, with the hydroxyl group contributing both inductive and resonance effects. The methyl group at the para position provides hyperconjugative stabilization and acts as an electron-donating group, influencing the overall electron density distribution within the aromatic system. The phenolic hydroxyl group establishes the compound's acidic character with a pKa value of 10.17 at 25°C [5] [7], indicating weak acid behavior under physiological conditions.

Table 1: Fundamental Molecular Properties of p-Cresol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₈O | [1] [2] [3] [4] [5] |

| Molecular Weight | 108.14 g/mol | [1] [2] [3] [4] [5] |

| CAS Registry Number | 106-44-5 | [1] [2] [3] [4] [5] |

| IUPAC Name | 4-methylphenol | [1] [4] [6] |

| Dipole Moment | 1.58 D | [6] |

| pKa (25°C) | 10.17 | [5] [7] |

The compound exhibits crystalline solid behavior at ambient temperature with a melting point range of 32-35.5°C [2] [3] [5] [6] [8] and transitions to liquid phase with a boiling point of 201.9-202.5°C [2] [3] [5] [6]. The density of 1.034 g/cm³ at 25°C [9] [3] [5] indicates a substance slightly denser than water, reflecting the compact aromatic structure and intermolecular hydrogen bonding capabilities.

Spectroscopic Characterization

Raman and Infrared Spectral Signatures

Infrared spectroscopy reveals characteristic vibrational modes that provide definitive identification of p-cresol's functional groups and molecular structure. The O-H stretching vibration appears as a strong, broad absorption band in the 3200-3600 cm⁻¹ region [10] [11] [12], with the breadth attributable to intermolecular hydrogen bonding in the solid and liquid phases.

The aromatic C=C stretching vibrations manifest as medium-to-strong intensity bands in the 1600-1500 cm⁻¹ region [10] [11] [12], characteristic of the benzene ring system. The C-O stretching vibration of the phenolic group produces a strong absorption in the 1200-1300 cm⁻¹ range [10] [11] [12], while aromatic C-H out-of-plane bending modes appear as medium intensity features in the 800-900 cm⁻¹ region [10] [11] [12].

Raman spectroscopy provides complementary vibrational information with particular sensitivity to symmetric molecular motions. The most distinctive feature of p-cresol's Raman spectrum is the intense doublet at 821 cm⁻¹ and 841 cm⁻¹ [13] [14] [15] [16], arising from Fermi resonance between the phenolic ring breathing fundamental and overtone modes. This doublet serves as a diagnostic fingerprint for para-substituted phenolic compounds.

The 841 cm⁻¹ band represents the characteristic p-cresol ring breathing mode [13] [14] [15] [16], while the 821 cm⁻¹ component results from coupling with ring deformation overtones. Additionally, a strong ring breathing mode appears at 998 cm⁻¹ [15], providing further structural confirmation.

Table 2: Key Infrared and Raman Spectroscopic Data for p-Cresol

| Spectroscopic Technique | Peak Position | Assignment | Intensity | Reference |

|---|---|---|---|---|

| Infrared | 3200-3600 cm⁻¹ | O-H stretching | Strong, broad | [10] [11] [12] |

| Infrared | 1600-1500 cm⁻¹ | Aromatic C=C stretching | Medium-strong | [10] [11] [12] |

| Infrared | 1200-1300 cm⁻¹ | C-O stretching | Strong | [10] [11] [12] |

| Infrared | 800-900 cm⁻¹ | Aromatic C-H out-of-plane | Medium | [10] [11] [12] |

| Raman | 841 cm⁻¹ | Ring breathing (characteristic) | Strong | [13] [14] [15] [16] |

| Raman | 821 cm⁻¹ | Ring breathing (Fermi resonance) | Strong | [13] [14] [15] [16] |

| Raman | 998 cm⁻¹ | Ring breathing mode | Strong | [15] |

Nuclear Magnetic Resonance (NMR) Profiling

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy in deuterated chloroform (CDCl₃) reveals three distinct signal regions characteristic of p-cresol's molecular structure. The aromatic protons appear as a doublet in the 6.6-7.1 ppm region [17] [18] [19], integrating for two protons and demonstrating the symmetrical para-disubstitution pattern.

The methyl group protons manifest as a singlet at 2.17-2.26 ppm [17] [18] [19], integrating for three protons and confirming the presence of the para-methyl substituent. The phenolic hydroxyl proton appears as a broad singlet in the 4.7-5.3 ppm range [17] [19] [20], with the signal being exchangeable in deuterium oxide, confirming its identity as the phenolic proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides detailed information about the carbon framework. The phenolic carbon (C-OH) resonates at approximately 157 ppm [21] [22], characteristic of phenolic carbons. The aromatic carbons appear as multiple signals in the 130 ppm and 115 ppm regions [21] [22], reflecting the different electronic environments within the substituted benzene ring. The methyl carbon appears at approximately 20 ppm [18] [21] [22], typical of aliphatic methyl groups attached to aromatic systems.

Table 3: Nuclear Magnetic Resonance Data for p-Cresol

| NMR Technique | Chemical Shift | Assignment | Multiplicity/Integration | Reference |

|---|---|---|---|---|

| ¹H NMR (CDCl₃) | 6.6-7.1 ppm | Aromatic protons (2H) | Doublet | [17] [18] [19] |

| ¹H NMR (CDCl₃) | 2.17-2.26 ppm | Methyl protons (3H) | Singlet | [17] [18] [19] |

| ¹H NMR (CDCl₃) | 4.7-5.3 ppm | Phenolic OH (1H) | Broad singlet | [17] [19] [20] |

| ¹³C NMR | ~157 ppm | Phenolic carbon | Quaternary | [21] [22] |

| ¹³C NMR | ~130 ppm | Aromatic carbons | Multiple signals | [21] [22] |

| ¹³C NMR | ~115 ppm | Aromatic carbons | Multiple signals | [21] [22] |

| ¹³C NMR | ~20 ppm | Methyl carbon | Primary | [18] [21] [22] |

Thermodynamic and Kinetic Parameters

Solubility and Partition Coefficients

p-Cresol demonstrates moderate water solubility with values ranging from 2.0-2.4 g/100 mL at 20°C [6] [23] [7], equivalent to 20-24 g/L under standard conditions. This solubility reflects the balance between the hydrophobic aromatic methyl-substituted benzene ring and the hydrophilic phenolic hydroxyl group capable of forming hydrogen bonds with water molecules.

The octanol-water partition coefficient exhibits a logarithmic value (log P) of 1.94 [9] [5] [24], indicating moderate lipophilicity. This parameter suggests that p-cresol preferentially partitions into organic phases by approximately 87-fold compared to the aqueous phase, reflecting its potential for bioaccumulation and membrane permeation in biological systems.

The organic carbon partition coefficient (Koc) of 300.4 L/kg [24] indicates moderate sorption potential to soil organic matter and sediments. This value suggests that p-cresol will exhibit intermediate mobility in environmental systems, neither being completely mobile like highly hydrophilic compounds nor being strongly retained like highly lipophilic substances.

Table 4: Solubility and Partition Coefficient Data for p-Cresol

| Parameter | Value | Units | Conditions | Reference |

|---|---|---|---|---|

| Water Solubility (20°C) | 2.0-2.4 | g/100 mL | Pure water, atmospheric pressure | [6] [23] [7] |

| Water Solubility (25°C) | 2.4 | g/100 mL | Pure water, atmospheric pressure | [23] |

| Log P (octanol-water) | 1.94 | dimensionless | Standard conditions | [9] [5] [24] |

| Koc (organic carbon) | 300.4 | L/kg | Soil organic carbon | [24] |

Vapor Pressure and Henry's Law Constants

Vapor pressure measurements indicate that p-cresol exhibits low volatility under ambient conditions. At 20°C, the vapor pressure is 1.0 mmHg [3] [5], while at 25°C it decreases to 0.147 mmHg [3]. This inverse temperature relationship requires verification, as typically vapor pressure increases with temperature.

The Antoine equation parameters for p-cresol have been determined as A = 4.14093, B = 1498.579, and C = -112.6 [25], valid for the temperature range 401.20-475.03 K. These parameters enable accurate vapor pressure prediction using the relationship log₁₀(P) = A - B/(T+C), where P is vapor pressure in bar and T is temperature in Kelvin.

Henry's Law constants provide crucial information for understanding gas-liquid equilibrium behavior. At 20°C, the Henry's Law constant is 6.17 × 10⁻⁶ atm·m³/mol [5] [7], while at 25°C it increases to 9.31 × 10⁻⁶ atm·m³/mol [5] [7]. This temperature dependence follows the expected trend where increasing temperature reduces gas solubility in the liquid phase.

The relatively low Henry's Law constants indicate that p-cresol has a strong affinity for the aqueous phase compared to the gas phase, suggesting limited volatilization from aqueous solutions under environmental conditions.

Table 5: Vapor Pressure and Henry's Law Data for p-Cresol

| Parameter | Value | Units | Temperature | Reference |

|---|---|---|---|---|

| Vapor Pressure | 1.0 | mmHg | 20°C | [3] [5] |

| Vapor Pressure | 0.147 | mmHg | 25°C | [3] |

| Henry's Law Constant | 6.17 × 10⁻⁶ | atm·m³/mol | 20°C | [5] [7] |

| Henry's Law Constant | 9.31 × 10⁻⁶ | atm·m³/mol | 25°C | [5] [7] |

| Antoine Parameter A | 4.14093 | dimensionless | 401.20-475.03 K | [25] |

| Antoine Parameter B | 1498.579 | K | 401.20-475.03 K | [25] |

| Antoine Parameter C | -112.6 | K | 401.20-475.03 K | [25] |

Critical properties include a critical temperature of 431.4°C (704.6 K) [26] and critical pressure of 50.8 atm (5.15 MPa) [26], defining the conditions beyond which distinct liquid and gas phases cannot exist. The latent heat of vaporization has been reported as 188.7 Btu/lb [26], providing important information for thermal process design and energy balance calculations.

Purity

Physical Description

Liquid; Other Solid

Solid with a phenolic odor; mp = 35.5 deg C; [Merck Index] Colorless solid that darkens on exposure to light and air; [ICSC] Colorless, white, or pink solid; [NTP] Colorless crystals; [Sigma-Aldrich MSDS]

Solid

COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT.

Colourless to pink crystals, tarry-smoky medicinal odour

Crystalline solid with a sweet, tarry odor. [Note: A liquid above 95 °F.]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

201.9 °C

201.80 to 202.00 °C. @ 760.00 mm Hg

202 °C

396 °F

Flash Point

85 °C (185 °F) - closed cup

187 °F (86 °C) (Closed cup)

86 °C c.c.

187 °F

Heavy Atom Count

Vapor Density

3.7 (Air = 1)

Relative vapor density (air = 1): 1.00

Density

1.0185 at 40 °C/4 °C

Percent in saturated air at 25 °C: 0.0142; density of saturated air at 25 °C: 1.00039 (Air= 1)

1.02 g/cm³

1.04

LogP

1.94 (LogP)

1.94

log Kow = 1.94

Odor

Sweet, tarry odo

Odor Threshold

Odor Threshold High: 0.2 [mmHg]

Odor threshold low (detection) and high (recognition) from CHRIS

0.2 ppm recognition in air; 0.46 ppb detection in air.

Appearance

Melting Point

34.77 °C

35.5 °C

35 °C

95 °F

Storage

UNII

Related CAS

1121-70-6 (hydrochloride salt)

72269-62-6 (aluminum salt)

GHS Hazard Statements

H301+H311 (17.48%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;

acute toxicity, dermal];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Disinfectant

Vapor Pressure

0.11 [mmHg]

0.11 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 15

(77 °F): 0.11 mmHg

Pictograms

Corrosive;Acute Toxic

Other CAS

1319-77-3

2876-02-0

Absorption Distribution and Excretion

The normal human excretes 16 to 39 mg p-cresol/day.

Cresols are slightly more corrosive /to the skin or eyes/ than phenol, but systemic effects may be a little milder because of slower absorption.

Healthy humans excrete an average of about 50 mg (range 16-74 mg) of p-cresol in the urine daily. Endogenous p-cresol is produced from tyrosine, an amino acid present in most proteins, by anaerobic bacteria in the intestine. Free p-cresol formed in this way is absorbed from the intestine and eliminated in the urine as conjugates.

For more Absorption, Distribution and Excretion (Complete) data for p-CRESOL (9 total), please visit the HSDB record page.

Metabolism Metabolites

p-Cresol yields p-cresyl-beta-d-glucuronide, p-cresyl sulfate, p-hydroxybenzyl alcohol, 4-methylcatechol, and p-methylanisole in rabbits.

p-Cresol yields p-cresyl sulfate in man.

p-Cresol yields p-cresyl sulfate and p-methylanisole in rats.

For more Metabolism/Metabolites (Complete) data for p-CRESOL (18 total), please visit the HSDB record page.

4-Methylphenol has known human metabolites that include 4-Hydroxybenzyl alcohol, 4-methyl-hydroquinone, 4-Methyl-2,5-cyclohexadien-1-one, and (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(4-methylphenoxy)oxane-2-carboxylic acid.

4-Methylphenol is a known human metabolite of toluene.

Cresols can be absorbed following inhalation, oral, and dermal exposure. Once in the body they can distribute rapidly into many organs and tissues. Cresols undergo oxidative metabolism in the liver and are rapidly eliminated, mostly in the urine, as sulfate or glucuronide conjugates. The activation of cresols by oxidation involves tyrosinase and thyroid peroxidase, forming a reactive quinone methide. Experiments with recombinant P-450s demonstrated cresol metabolism was mediated by several P-450s including CYP2D6, 2C19, 1A2, 1A1, and 2E1. (L528, A197, L529, A198)

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Carcinogens, Flammable - 2nd degree

Cosmetics -> Antimicrobial

Methods of Manufacturing

... p-Cymene is oxidized and cleaved to produce p-cresol and acetone

Para-cresol is prepared synthetically by methylation of phenol using methanol or by fusion hydrolysis of toluenesulfonic acid

Most nonsynthetic cresol used in industry is derived from petroleum or coal tar acids. Petroleum-based cresol is a by-product of the naphtha-cracking process and is present in the spent caustic liquor used to wash petroleum distillate. Coal tar acids are obtained from coke oven by-products, gas-retort oven tars and distilled tar by-products. The initial fractionation of petroleum or coal tar acids yields a phenolic mixture composed mainly of cresol, phenol, and xylenols. Pure o-cresol can be obtained by further distillation of this mixture, but because of their similar boiling points, the meta and para isomers of cresol must be separated by other methods.

p-Cresol is a 4-methyl deriviative of phenol and is prepared from m-toluic acid or obtained from coal tar or petroleum. Crude cresol is obtained by distilling "gray phenic acid" at a temperature of 180 to 201 °C. p-Cresol may be separated from the crude or purified mixture by repeated fractional distillation in vacuo. It can also be prepared synthetically by diazotization of the specific toluene, or by fusion of the corresponding toluenesulfonic acid with sodium hydroxide.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Plastics Material and Resin Manufacturing

Textiles, apparel, and leather manufacturing

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

Phenol, 4-methyl-: ACTIVE

Meta- & para-cresol are separated by treating the mixture with sulfuric acid. ... Liquid fraction, when hydrolyzed with steam at 130 °C, yields meta-cresol, which may be further purified by double distillation in vacuo.

Zeolite absorbants are used to separate p-cresol from m-cresol after coal tar distillation

Analytic Laboratory Methods

Method: DOE OH100R; Procedure: high performance liquid chromatography with ultraviolet absorbance detection; Analyte: p-cresol; Matrix: leachates and aqueous liquid-waste samples; Detection Limit: 2.1 mg/L.

Method: DOE OM100R; Procedure: capillary column ion trap mass spectrometry; Analyte: p-cresol; Matrix: extracts prepared from all types of solid waste matrices, soils, and groundwater; Detection Limit: 42 ug/L.

Method: EPA-RCA 8041A; Procedure: gas chromatography; Analyte: p-cresol; Matrix: aqueous and non-aqueous samples; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for p-CRESOL (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

The concentrations of phenol and cresol in alkaline solutions were determined quantitatively using a colorimetric procedure. When reacted with Folin-Denis reagent, the compounds yielded distinct colors whose intensities could be measured. The concentration of the cresol isomers was determined as total cresol. This method has been applied to analysis of cresol and phenol in biologic fluids, such as blood and urine.

Analytical methods for determining cresols in biological materials.[Table#3629]

Storage Conditions

Avoid loading together with explosives, oxidizing materials and organic peroxides.

Store in a cool, dry, well ventilated location. Separate from oxidizing materials.

All bulk containers that hold cresol shall carry, in a readily visible location, a label that bears the trade name of the product, if appropriate, and information on the effects of exposure to the compound on human health.

Cresol should be stored in iron or steel containers, properly labelled.

Interactions

P-cresol is a well-known uremic toxin and environmental toxicant that may affect platelet functions. In this study, p-cresol (1-5 uM) inhibited the arachidonic acid (AA)-induced platelet aggregation, with 47% and 82% of inhibition at concentrations of 2 and 5 uM, respectively. Under similar experimental condition, p-cresol showed little effect on the U46619-induced platelet aggregation. p-cresol (<500 uM) revealed no discernable cytotoxicity to platelets as analyzed by quantification of lactate dehydrogenase release. Antiplatelet effect of p-cresol was related to inhibition of thromboxane A(2) (TXA(2)) and prostaglandin D(2) (PGD(2)) formation. P-cresol (2-100 uM) partly inhibited the AA-induced reactive oxygen species (ROS) production as well as the extracellular signal-regulated kinase (ERK1/2) and p38 phosphorylation in platelets. P-cresol further inhibited the AA-induced aggregation of rabbit platelet-rich plasma (PRP) with an IC50 of 2 uM and aggregation of human PRP (IC50 = 13.6 uM). Intravenous administration of p-cresol (250-1000 nmole) into mice effectively suppressed the ex vivo platelet aggregation, whereas showed little effect on the value of RBC, hemoglobin (HGB), hematocrit, MCV, MCH, MCHC, platelets and lymphocyte counts. These results indicate that in acute p-cresol-poisoning and long-term exposure to cresol as in severe uremic patients, p-cresol may potentially inhibit blood clot formation and lead to hemorrhagic disorders via inhibition of platelet aggregation, ROS production, ERK/p38 activation and TXA(2) production.

... DNA adduct formation in myeloperoxidase containing HL-60 cells treated with the toluene metabolite p-cresol /was examined/. Treatment of HL-60 cells with the combination of p-cresol and H2O2 produced four DNA adducts 1: (75.0%), 2: (9.1%), 3: (7.0%) and 4: (8.8%) and adduct levels ranging from 0.3 to 33.6 x 10-7. The levels of DNA adducts formed by p-cresol were dependent on concentrations of p-cresol, H2O2 and treatment time. In vitro incubation of p-cresol with myeloperoxidase and H2O2 produced three DNA adducts 1: (40.5%), 2: (28.4%) and 3: (29.7%) with a relative adduct level of 0.7x10-7. The quinone methide derivative of p-cresol (PCQM) was prepared by Ag(I)O oxidation. Reaction of calf thymus DNA with PCQM produced four adducts 1: (18.5%), 2: (36.4%), 3: (29.0%) and 5: (16.0%) with a relative adduct level 1.6x10-7. Rechromatography analyses indicates that DNA adducts 1-3 formed in HL-60 cells treated with p-cresol and after myeloperoxidase activation of p-cresol were similar to those formed by reaction of DNA with PCQM. This observation suggests that p-cresol is activated to a quinone methide intermediate in each of these activation systems. Taken together, these results suggest PCQM is the reactive intermediate leading to the formation of DNA adducts in HL-60 cells treated with p-cresol. Furthermore, the DNA adducts formed by PCQM may provide a biomarker to assess occupational exposure to toluene.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Microbial analysis and enrichment of anaerobic phenol and p-cresol degrading consortia with addition of AQDS

Mingmei Chi, Xiaoli Su, Xiaojiao Sun, Yan Xu, Xiaoxia Wang, Yanling QiuPMID: 34388127 DOI: 10.2166/wst.2021.264

Abstract

Quinones and humus are ubiquitous in the biosphere and play an important role in the anaerobic biodegradation and biotransformation of organic acids, poisonous compounds as well as inorganic compounds. The impact of humic model compound, anthraquinone-2, 6-disulfonate (AQDS) on anaerobic phenol and p-cresol degradation were studied. Four methanogenic AQDS-free phenol and p-cresol enrichments and two phenol-AQDS enrichments were obtained using two sludges with potential biodegradability of phenol and cresol isomers as inoculum. 16S rRNA gene-cloning analysis combined with fluorescence in situ hybridization revealed that syntrophic aromatic compound degrading bacterium Syntrophorhabdus aromaticivorans was dominant in four AQDS-free enrichments, whereas phenol degrading Cryptanaerobacter phenolicus was dominant in two phenol-AQDS enrichments. Neither co-culture of S. aromaticivorans with Methanospirillum hungatei nor two phenol-AQDS enrichments could metabolize phenol using AQDS as the terminal electron acceptor. Further degradation experiments suggested that C. phenolicus related microbes in two phenol-AQDS enrichments were responsible for the conversion of phenol to benzoate, and benzoate was further degraded by benzoate degraders of Syntrophus aciditrophicus or Sporotomaculum syntrophicum to acetate.A targeted ultra performance liquid chromatography - Tandem mass spectrometric assay for tyrosine and metabolites in urine and plasma: Application to the effects of antibiotics on mice

Marine P M Letertre, Antonis Myridakis, Luke Whiley, Stéphane Camuzeaux, Matthew R Lewis, Katie E Chappell, Annie Thaikkatil, Marc-Emmanuel Dumas, Jeremy K Nicholson, Jonathan R Swann, Ian D WilsonPMID: 33460909 DOI: 10.1016/j.jchromb.2020.122511

Abstract

Tyrosine plays a key role in mammalian biochemistry and defects in its metabolism (e.g., tyrosinemia, alkaptonuria etc.) have significant adverse consequences for those affected if left untreated. In addition, gut bacterially-derived p-cresol and its metabolites are of interest as a result of various effects on host xenobiotic metabolism. A fit-for-purpose quantitative ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assay was developed to target and quantify tyrosine and eleven metabolites in urine and plasma. Dansylation, using dansyl chloride, was used to improve chromatographic and mass spectral properties for tyrosine and nine phenolic metabolites, with detection using positive electrospray ionisation (ESI). The sulfate and glucuronide conjugates of p-cresol, where the phenol group was blocked, were quantified intact, using negative ESI via polarity switching during the same run. Sample preparation for urine and plasma involved deproteinization by solvent precipitation (of acetonitrile:isopropyl alcohol (1:1 v/v)) followed by in situ dansylation in 96 well plates. To minimize sample and solvent usage, and maximize sensitivity, analysis was performed using microbore reversed-phase gradient UPLC on a C8 phase with a 7.5 min. cycle time. The coefficients of variation obtained were <15%, with lower limits of quantification ranging from 5 to 250 nM depending upon the analyte. The method was applied to plasma and urine samples obtained from mice placed on a high tyrosine diet with one subgroup of animals subsequently receiving antibiotics to suppress the gut microbiota. Whilst plasma profiles were largely unaffected by antibiotic treatment clear reductions in the amount of p-cresol sulfate and p-cresol glucuronide excreted in the urine were observed for these mice.Simultaneous photocatalytic reduction of hexavalent chromium and oxidation of p-cresol over AgO decorated on fibrous silica zirconia

F F A Aziz, A A Jalil, N S Hassan, A A Fauzi, M S AzamiPMID: 34091265 DOI: 10.1016/j.envpol.2021.117490

Abstract

The co-existence of heavy metals and organic compounds including Cr(VI) and p-cresol (pC) in water environment becoming a challenge in the treatment processes. Herein, the synchronous photocatalytic reduction of Cr(VI) and oxidation of pC by silver oxide decorated on fibrous silica zirconia (AgO/FSZr) was reported. In this study, the catalysts were successfully developed using microemulsion and electrochemical techniques with various AgO loading (1, 5 and 10 wt%) and presented as 1, 5 and 10-AgO/FSZr. Catalytic activity was tested towards simultaneous photoredox of hexavalent chromium and p-cresol (Cr(VI)/pC) and was ranked as followed: 5-AgO/FSZr (96/78%) > 10-AgO/FSZr (87/61%) > 1-AgO/FSZr (47/24%) > FSZr (34/20%). The highest photocatalytic activity of 5-AgO/FSZr was established due to the strong interaction between FSZr and AgO and the lowest band gap energy, which resulted in less electron-hole recombination and further enhanced the photoredox activity. Cr(VI) ions act as a bridge between the positive charge of catalyst and cationic pC in pH 1 solution which can improve the photocatalytic reduction and oxidation of Cr(VI) and pC, respectively. The scavenger experiments further confirmed that the photogenerated electrons (e) act as the main species for Cr(VI) to be reduced to Cr(III) while holes (h

) and hydroxyl radicals are domain for photooxidation of pC. The 5-AgO/FSZr was stable after 5 cycles of reaction, suggesting its potential for removal of Cr(VI) and pC simultaneously in the chemical industries.

P-cresol degradation through Fe(III)-EDDS/H

Meng Xiao, Yanfeng Qi, Qingmin Feng, Kun Li, Kaiqi Fan, Tingting Huang, Pei Qu, Hengjun Gai, Hongbing SongPMID: 33385667 DOI: 10.1016/j.chemosphere.2020.129436

Abstract

P-cresol is a highly toxic phenolic pollutant in coal chemical wastewater. The effective removal of p-cresol is of great significance to the ecological environment. In this study, the degradation of p-cresol by the Fe(III)-EDDS/HO

Fenton-like reaction modified by Mn

was investigated. The results showed that the removal rate of p-cresol could be significantly increased by the addition of Mn

under neutral and weakly alkaline conditions (pH 6.5-8.5). Acidic conditions (pH 3.5) were not conducive to the Fenton-like reaction. This is because a neutral or weakly alkaline environment is conducive to Mn

-EDDS complex formation, which can produce O

to accelerate the reduction of Fe(III), and the efficiency of p-cresol degradation through a Fenton-like reaction catalyzed by the Fe(III)-EDDS complex is significantly improved. In addition, the degradation of EDDS through ·OH was reduced by O

, which maintained and stabilized the Mn

-EDDS complex and Fe(III)-EDDS complex. Under neutral conditions, the optimal dosage of Fe(III) is 0.7 mM, and the optimal molar ratios are EDDS/Fe(III) = 1: 1, Mn

/Fe(III) = 1: 1, and H

O

/Fe(III) = 15: 1. The addition of free radical clearance isopropanol and CHCl

proved that ·OH was the main active substance in the p-cresol degradation process.

Dicopper(II) Complexes of

Yuki Kadoya, Machi Hata, Yoshiki Tanaka, Atsuhiro Hirohata, Yutaka Hitomi, Masahito KoderaPMID: 33259197 DOI: 10.1021/acs.inorgchem.0c02954

Abstract

Dicopper complexes of a new-cresol-2,6-bis(dpa) amide-tether ligand (HL1), [Cu

(μ-OH

)(μ-1,3-OAc)(L1)](ClO

)

(

) and [Cu

(μ-1,1-OAc)(μ-1,3-OAc)(L1)]X (X = ClO

(

), OAc (

)) were synthesized and structurally characterized.

rapidly cleaves supercoiled plasmid DNA by activating H

O

at neutral pH to a linear DNA and shows remarkable cytotoxicity in comparison with related complexes. As

is more cytotoxic than HL1, the dicopper core is kept in the cell. A boron dipyrromethene (Bodipy)-modified complex of the

-cresol-2,6-bis(dpa) amide-tether ligand having a Bodipy pendant (HL2), [Cu

(μ-OAc)

(L2)](OAc) (

), was synthesized to visualize intracellular behavior, suggesting that

attacks the nucleolus and mitochondria. A comet assay clearly shows that

does not cleave nuclear DNA. The apoptotic cell death is evidenced from flow cytometry.

Near real-time analysis of para-cresol in wastewater with a laccase-carbon nanotube-based biosensor

Ke Zhao, Andrei Veksha, Liya Ge, Grzegorz LisakPMID: 33121813 DOI: 10.1016/j.chemosphere.2020.128699

Abstract

Para-Cresol is a water-soluble organic pollutant, which is harmful to organisms even at low concentrations. Therefore, it is important to rapidly detect the p-cresol in wastewater as well as natural water. In this work, a new, simple and stable biosensor was developed for on-site quantitatively determination and near real-time monitoring p-cresol in wastewater. The new biosensor was designed and fabricated using a screen-printed carbon electrode (SPCE) modified by waste-derived carbon nanotubes (CNTs) immobilized with laccase (LAC). The fabrication processes and performance of the biosensors were systematically characterized and optimized by Fourier transform infrared spectroscopy (FTIR), field emission scanning electron microscope (FESEM), transmission electron microscopy (TEM) and electrochemical methods. With improved conductivity, the proposed biosensor could provide the direct quantitation of p-cresol. The linear range of the biosensor is 0.2-25 ppm of p-cresol with a detection limit of 0.05 ppm. Additionally, the biosensor exhibited high reproducibility, stability and reusability during the validation. More importantly, the biosensor was successfully applied for the rapid detection of p-cresol in environmental lab wastewater under the interference of metal ions and other organics, and the results were consistent with high-performance liquid chromatography (HPLC). Finally, the biosensor with a portable potentiostat was approved as an easy-to-use, sensitive and inexpensive platform that could provide near real-time monitoring of p-cresol concentration in wastewater during Fenton oxidation treatment process.P

Witchayapon Kamprom, Tulyapruek Tawonsawatruk, Sumana Mas-Oodi, Korrarit Anansilp, Manoch Rattanasompattikul, Aungkura SupokawejPMID: 33437209 DOI: 10.7150/ijms.48492

Abstract

Chronic kidney disease (CKD) patients obtained high levels of uremic toxins progressively develop several complications including bone fractures. Protein-bound uremic toxins especially p-cresol and indoxyl sulfate are hardly eliminated due to their high molecular weight. Thus, the abnormality of bone in CKD patient could be potentially resulted from the accumulation of uremic toxins. To determine whether protein-bound uremic toxins have an impact on osteogenesis, mesenchymal stem cells were treated with either p-cresol or indoxyl sulfate underosteogenic differentiation. The effects of uremic toxins on MSC-osteoblastic differentiation were investigated by evaluation of bone phenotype. The results demonstrated that p-cresol and indoxyl sulfate down-regulated the transcriptional level of collagen type I, deceased alkaline phosphatase activity, and impaired mineralization of MSC-osteoblastic cells. Furthermore, p-cresol and indoxyl sulfate gradually increased senescence-associated beta-galactosidase positive cells while upregulated the expression of

which participate in senescent process. Our findings clearly revealed that the presence of uremic toxins dose-dependently influenced a gradual deterioration of osteogenesis. The effects partially mediate through the activation of senescence-associated gene lead to the impairment of osteogenesis. Therefore, the management of cellular senescence triggered by uremic toxins could be considered as an alternative therapeutic approach to prevent bone abnormality in CKD patients.

Knockdown of CK2α reduces

Yeo Min Yoon, Gyeongyun Go, Chul Won Yun, Ji Ho Lim, Sang Hun LeePMID: 33162813 DOI: 10.7150/ijms.48429

Abstract

Renal fibrosis is one of the main causes of chronic kidney disease. Many studies have focused on fibroblasts and myofibroblasts involved in renal fibrogenesis. Recently, several studies have reported that renal proximal tubule epithelial cells are possible initiators of renal fibrosis. However, the mechanism through which cells induce renal fibrosis is poorly understood. In this study, we found that CK2α induces fibrosis in renal proximal tubule epithelial cells (TH1) by regulating the expression of profilin-1 (Pfn1). CKD mouse model and TH1 cells treated with-cresol also showed an increased level of Pfn1. The knockdown of CK2α suppressed fibrosis in TH1 cells via the downregulation of Pfn1. In particular, CK2α knockdown inhibited the expression of stress fibers and fibrosis-related proteins in

-cresol-treated TH1 cells. Furthermore, the knockdown of CK2α inhibited mitochondrial dysfunction and restored cellular senescence and cell cycle in

-cresol-treated TH1 cells. These results indicate that CK2α induces renal fibrosis through Pfn1, which makes CK2α a key target molecule in the treatment of fibrosis related to chronic kidney disease.

The microbial metabolite p-Cresol induces autistic-like behaviors in mice by remodeling the gut microbiota

Patricia Bermudez-Martin, Jérôme A J Becker, Nicolas Caramello, Sebastian P Fernandez, Renan Costa-Campos, Juliette Canaguier, Susana Barbosa, Laura Martinez-Gili, Antonis Myridakis, Marc-Emmanuel Dumas, Aurélia Bruneau, Claire Cherbuy, Philippe Langella, Jacques Callebert, Jean-Marie Launay, Joëlle Chabry, Jacques Barik, Julie Le Merrer, Nicolas Glaichenhaus, Laetitia DavidovicPMID: 34238386 DOI: 10.1186/s40168-021-01103-z

Abstract

Autism spectrum disorders (ASD) are associated with dysregulation of the microbiota-gut-brain axis, changes in microbiota composition as well as in the fecal, serum, and urine levels of microbial metabolites. Yet a causal relationship between dysregulation of the microbiota-gut-brain axis and ASD remains to be demonstrated. Here, we hypothesized that the microbial metabolite p-Cresol, which is more abundant in ASD patients compared to neurotypical individuals, could induce ASD-like behavior in mice.Mice exposed to p-Cresol for 4 weeks in drinking water presented social behavior deficits, stereotypies, and perseverative behaviors, but no changes in anxiety, locomotion, or cognition. Abnormal social behavior induced by p-Cresol was associated with decreased activity of central dopamine neurons involved in the social reward circuit. Further, p-Cresol induced changes in microbiota composition and social behavior deficits could be transferred from p-Cresol-treated mice to control mice by fecal microbiota transplantation (FMT). We also showed that mice transplanted with the microbiota of p-Cresol-treated mice exhibited increased fecal p-Cresol excretion, compared to mice transplanted with the microbiota of control mice. In addition, we identified possible p-Cresol bacterial producers. Lastly, the microbiota of control mice rescued social interactions, dopamine neurons excitability, and fecal p-Cresol levels when transplanted to p-Cresol-treated mice.

The microbial metabolite p-Cresol induces selectively ASD core behavioral symptoms in mice. Social behavior deficits induced by p-Cresol are dependant on changes in microbiota composition. Our study paves the way for therapeutic interventions targeting the microbiota and p-Cresol production to treat patients with ASD. Video abstract.